molecular formula C12H11NO3S B12896483 (4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one

(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one

Cat. No.: B12896483
M. Wt: 249.29 g/mol
InChI Key: NYABCMOHSCWMEP-XFFZJAGNSA-N
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Description

“(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one” is a chemical compound with an intriguing structure. Let’s break it down:

  • The “(4Z)” indicates the geometry of the double bond, specifically a cis configuration.
  • The compound contains a thioether group [(4-methoxyphenyl)sulfanylmethylidene], which contributes to its unique properties.
  • The oxazolone ring (1,2-oxazol-5-one) adds further complexity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the reaction of a thioether precursor with an appropriate oxazolone derivative. The thioether can be obtained from the corresponding aldehyde or ketone via a thioacetal formation. The oxazolone ring can be synthesized through cyclization reactions.

Reaction Conditions:
  • Thioether formation: Aldehyde or ketone reacts with a thiol (such as methanethiol) under acidic conditions.
  • Oxazolone formation: Cyclization of an α-amino acid derivative with a carbonyl compound (e.g., an aldehyde or ketone) in the presence of a dehydrating agent (e.g., phosphorus pentoxide).

Industrial Production: While industrial-scale production methods may vary, the compound is typically synthesized in research laboratories due to its specialized applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thioether moiety can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: Reduction of the oxazolone ring can yield a corresponding dihydro derivative.

    Substitution: The thioether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).

Major Products:
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Dihydro-oxazolone.
  • Substitution: Various thioether-substituted compounds.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Materials Science: As a building block for functional materials.

    Bioorganic Chemistry: Investigating enzyme inhibition or receptor binding.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are no direct analogs, compounds with thioether and oxazolone motifs are worth comparing. Examples include:

  • Thioether-containing drugs (e.g., omeprazole, a proton pump inhibitor).
  • Oxazolone-based ligands in coordination chemistry.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO3S/c1-8-11(12(14)16-13-8)7-17-10-5-3-9(15-2)4-6-10/h3-7H,1-2H3/b11-7-

InChI Key

NYABCMOHSCWMEP-XFFZJAGNSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\SC2=CC=C(C=C2)OC

Canonical SMILES

CC1=NOC(=O)C1=CSC2=CC=C(C=C2)OC

Origin of Product

United States

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